![molecular formula C16H15NO B2570958 3-[3-(Benzyloxy)phenyl]propanenitrile CAS No. 1027082-48-9](/img/structure/B2570958.png)

3-[3-(Benzyloxy)phenyl]propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

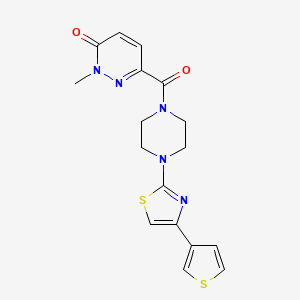

“3-[3-(Benzyloxy)phenyl]propanenitrile” is a chemical compound with the molecular formula C16H15NO . It has a molecular weight of 237.30 .

Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 34 bonds. These include 19 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic nitrile, and 1 aromatic ether .Physical And Chemical Properties Analysis

“this compound” is a solid compound . The InChI code for this compound is 1S/C16H15NO/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-4,6-8,10,12H,5,9,13H2 .Wissenschaftliche Forschungsanwendungen

Nickel(II) Complexes and Ligand Transformation The compound 3-[3-(Benzyloxy)phenyl]propanenitrile has been identified in the synthesis of novel metal complexes. Notably, a square planar nickel(II) complex has been reported, which is derived from a metal ion-promoted transformation of 2-benzoylpyridine. This complex was characterized using single-crystal X-ray crystallography among other techniques, showcasing the potential of the compound in the formation of unique ligand structures (Kitos et al., 2016).

Molecular and Crystalline Structures X-ray diffraction studies have revealed the crystalline structure of derivatives of this compound, such as 3-(benzoxazol-2-ylthio)-3-phenyl-2-propenonitrile. These structures are found to be substantially nonplanar and exhibit layered structures due to π–π stacking. Moreover, 1H NMR data provide insights into the isomeric compositions of these compounds in solution (Afonin et al., 2018).

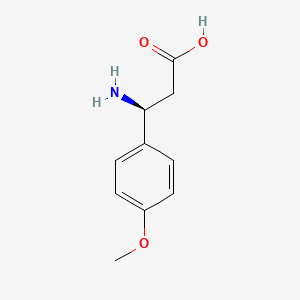

Biocatalytic Hydrolysis The biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870 has been leveraged for the hydrolysis of β-aminonitriles, which include derivatives of this compound. This study highlights the enantioselective potential of the nitrile hydratase enzyme, demonstrating its utility in synthesizing corresponding amides from β-aminonitriles (Chhiba et al., 2012).

Surface Interactions and Molecular Assemblies Studies on the adsorption of 3-phenyl-propynenitrile on Cu(111) surfaces reveal the formation of intriguing molecular assemblies, such as interlocking pinwheel-shaped structures. These structures emerge from the coalescence of molecular trimers through intermolecular interactions, highlighting the potential of this compound derivatives in surface chemistry and molecular self-assembly (Luo et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-phenylmethoxyphenyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-4,6-8,10,12H,5,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZQPQJROUIRJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570879.png)

![7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2570881.png)

![(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2570886.png)

![(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide](/img/structure/B2570890.png)

![N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide](/img/structure/B2570891.png)

![2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B2570892.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2570898.png)